

Rucaparib phosphate BRCA deficient cell line efficacy

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Compound Focus: Rucaparib Phosphate

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Efficacy Comparison of PARP Inhibitors

The table below summarizes the comparative efficacy of various PARP inhibitors in different experimental models.

PARP Inhibitor	Key Experimental Findings in BRCA-Deficient Models	Comparative Notes
Rucaparib	• Induced significant DNA damage (γ H2AX) and reduced viability/migration in BRCA2-mutant PEO1 ovarian cells [1]. • Synergistic reduction in cell viability when combined with imipridones (ONC201/ONC212) in HCC1937 (BRCA1-mutant) breast cancer cells [2].	• Showed differential efficacy compared to other PARP inhibitors in a panel of ovarian cancer cell lines [3]. • Equally effective as olaparib in radiosensitizing SK-N-BE(2c) neuroblastoma cells [4].
Olaparib	• Effectively radiosensitized cancer cells in vitro, preventing DNA damage restitution [4].	• Displayed differences in cell viability and survival compared to other PARPis in ovarian cancer models [3].
Talazoparib	• Demonstrated high inhibitory potency in certain triple-negative breast cancer (TNBC) and ER-/HER2+ cell lines, irrespective of BRCA status (e.g., JIMT1) [5].	• Considered one of the most potent PARP inhibitors in pre-clinical studies [6].
Niraparib	• Showed efficacy in advanced TNBC and ER-/HER2+ breast cancer cells with and without BRCA mutations [5].	• Differential efficacy profile observed in models of BRCA-mutant ovarian cancer [3].
Veliparib	• A cell line model with acquired resistance to veliparib showed cross-resistance to other	

PARP inhibitors [3]. | • Generally considered to have lower PARP-trapping potency compared to others like talazoparib [6] [7]. |

Experimental Models and Protocols

To contextualize the data, here are key details on the cell lines and methodologies used in the cited research.

Commonly Used BRCA-Deficient Cell Lines

- **PEO1 & PEO4:** A paired isogenic cell line model. PEO1 is derived from a high-grade serous ovarian carcinoma (HGSOC) patient and carries a **BRCA2 mutation**. PEO4, from the same patient post-chemotherapy, has a **reversion mutation that restores BRCA2 function**, making it HR-proficient. This pair is ideal for comparing drug effects based on BRCA2 status [3] [1].
- **HCC1937:** A triple-negative breast cancer (TNBC) cell line that is **BRCA1-deficient** [5] [2].
- **UWB1.289 & UWB1.289+BRCA1:** A paired ovarian cancer cell line model where UWB1.289 is **BRCA1-deficient**, and UWB1.289+BRCA1 is a counterpart with restored BRCA1 function [3].

Key Experimental Assays and Protocols

- **Cell Viability/Proliferation Assays**
 - **Purpose:** To measure the anti-proliferative effects of rucaparib.
 - **Typical Protocol:** Cells are treated with varying concentrations of rucaparib (e.g., 10 μ M for PEO1, 25 μ M for SKOV3). Viable cell counts are assessed at 24, 48, and 72-hour intervals using an automated cell counter and the trypan blue exclusion method to distinguish live from dead cells [1].
- **Clonogenic (Cell Survival) Assay**
 - **Purpose:** To evaluate the long-term ability of a single cell to proliferate and form a colony after drug treatment, indicating reproductive cell death.
 - **Typical Protocol:** Cells are treated with rucaparib and/or radiation. After 24 hours, a known number of cells are re-seeded into dishes and allowed to grow for 8-14 days. Colonies are then fixed, stained (e.g., with crystal violet), and counted. Survival curves are fitted, and Dose Enhancement Factors (DEF) are calculated [4].

- **Analysis of DNA Damage (γ H2AX Foci)**

- **Purpose:** To detect and quantify DNA double-strand breaks, a key mechanism of PARP inhibitor action.
- **Typical Protocol:** After treatment, cells are fixed, permeabilized, and immunostained with an antibody against **phosphorylated histone H2AX (γ H2AX)**. DNA damage is quantified by measuring fluorescence intensity or counting foci per nucleus using fluorescence microscopy [4] [1].

- **Apoptosis Assay (Annexin V/Propidium Iodide)**

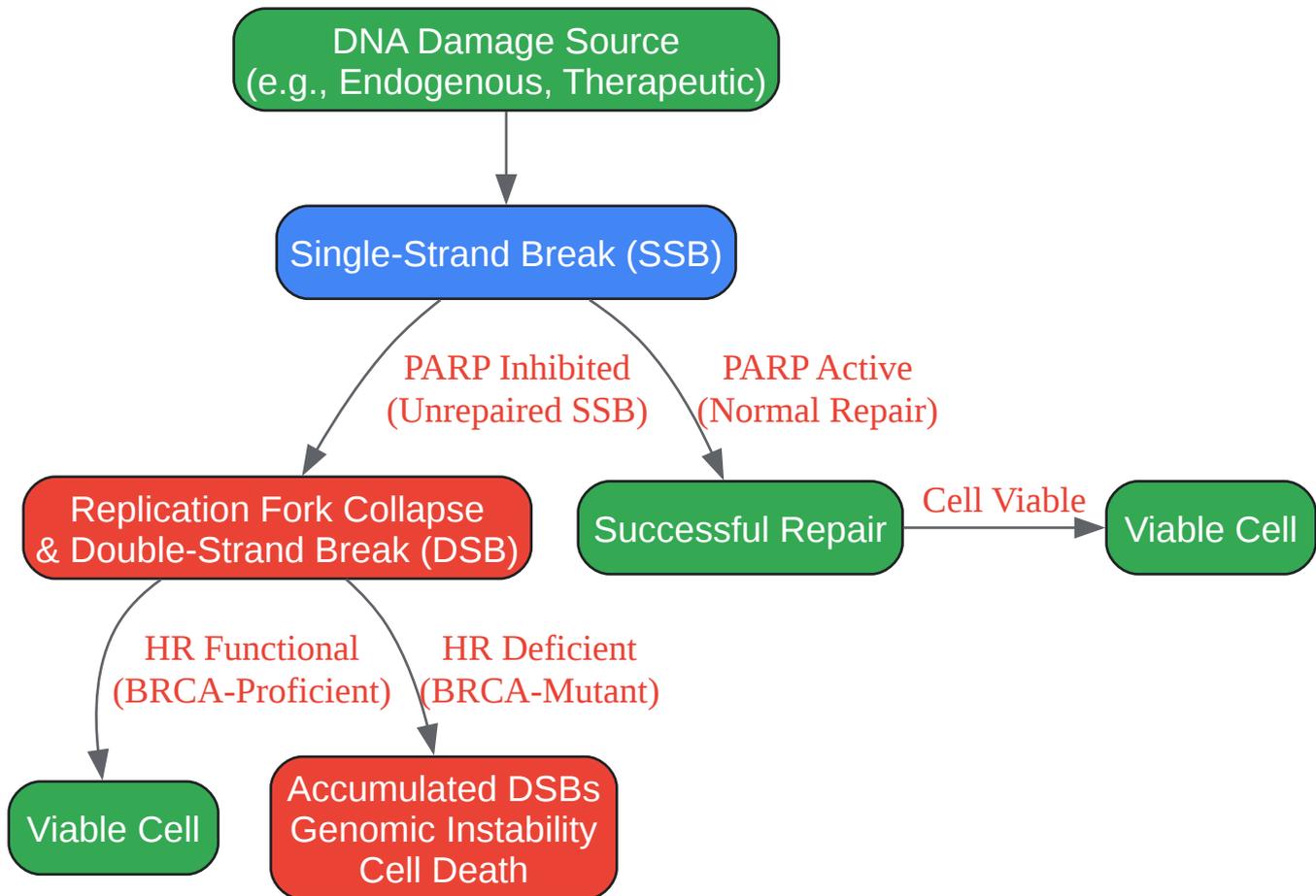
- **Purpose:** To determine if cell death occurs via apoptosis.
- **Typical Protocol:** Treated cells are stained with FITC-conjugated Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of apoptotic cells) and propidium iodide (PI, which stains dead cells). The population of apoptotic (Annexin V+/PI-) and dead (Annexin V+/PI+) cells is analyzed using flow cytometry [1].

- **PARP Activity Assay**

- **Purpose:** To confirm the inhibitory effect of rucaparib on PARP enzyme function.
- **Typical Protocol:** Cells are pre-treated with rucaparib, and PARP-1 activity is stimulated with an agent like hydrogen peroxide (H_2O_2). Cells are then fixed and immunostained for poly(ADP-ribose) (PADPR) polymers. Reduced fluorescence signal indicates effective PARP inhibition [4] [1].

Mechanism of Action: Synthetic Lethality

The efficacy of rucaparib in BRCA-deficient cells is primarily explained by the concept of **synthetic lethality**. The diagram below illustrates this key mechanism.



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In addition to catalytic inhibition, a critical mechanism of rucaparib is **PARP trapping**, where the inhibited PARP enzyme is stably bound to DNA, physically obstructing the replication fork. This trapped complex is highly cytotoxic and requires functional HR for repair [8] [7] [9].

Research Implications and Future Directions

- **Differential Efficacy:** Research confirms that while all PARP inhibitors operate on similar principles, they display **differential efficacy** in preclinical models. This highlights the importance of matching a specific inhibitor to a specific tumor context in clinical development [3].
- **Overcoming Resistance:** A significant challenge is acquired resistance. Studies show that **acquired resistance to one PARP inhibitor (like veliparib) can confer cross-resistance to others** (including rucaparib), limiting sequential use [3]. Key resistance mechanisms include:
 - **HR Restoration:** Reversion mutations in BRCA1/2 that restore the open reading frame and protein function [8] [7] [10].

- **Replication Fork Protection:** Loss of factors like MRE11 or CHD4 that protect stalled forks from degradation in BRCA-deficient cells [7] [10].
- **Pharmacological Alterations:** Changes in drug efflux pumps or target expression [10].
- **Rational Combinations:** To overcome resistance and enhance efficacy, combination strategies are being explored. Promising preclinical data shows synergy between **rucaparib and imipridones (ONC201/ONC212)**, which concurrently inhibit the Akt/ERK pathways—a known resistance mechanism [2].

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